Unveiling the Mechanism of Fba-IN-1: A Covalent Allosteric Inhibitor of Candida albicans Fructose-1,6-Bisphosphate Aldolase
Unveiling the Mechanism of Fba-IN-1: A Covalent Allosteric Inhibitor of Candida albicans Fructose-1,6-Bisphosphate Aldolase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fba-IN-1 is a first-in-class small molecule inhibitor targeting fructose-1,6-bisphosphate aldolase (FBA) in the opportunistic fungal pathogen Candida albicans (CaFBA). This technical guide provides an in-depth analysis of the mechanism of action of Fba-IN-1, consolidating available data on its inhibitory activity, covalent binding, and allosteric nature. Experimental protocols for key assays are detailed, and the underlying signaling and structural interactions are visualized to support further research and development in the pursuit of novel antifungal therapeutics.
Introduction
The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal agents, necessitates the discovery of novel therapeutic targets and modes of action. Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the glycolytic and gluconeogenic pathways, presents an attractive target due to its essentiality for fungal viability. Fba-IN-1 has emerged as a promising lead compound, exhibiting potent and specific activity against Candida albicans FBA (CaFBA). This document serves as a comprehensive resource detailing the molecular mechanism of Fba-IN-1.
Mechanism of Action of Fba-IN-1
Fba-IN-1 acts as a covalent and allosteric inhibitor of CaFBA.[1] This dual mechanism of action distinguishes it from traditional competitive inhibitors and contributes to its potent antifungal activity.
Covalent Inhibition
Fba-IN-1 possesses a reactive moiety that forms a covalent bond with a specific cysteine residue, Cys292 , on the surface of CaFBA. This covalent modification is irreversible and leads to the inactivation of the enzyme. The identification of this novel covalent binding site was a key discovery in understanding the inhibitor's mode of action.
Allosteric Inhibition
The binding of Fba-IN-1 to the Cys292 site, which is distinct from the enzyme's active site, induces a conformational change in the protein. This allosteric modulation alters the architecture of the active site, thereby preventing the binding of the natural substrate, fructose-1,6-bisphosphate, and inhibiting the catalytic activity of CaFBA.
The following diagram illustrates the proposed mechanism of action:
Quantitative Data
The inhibitory potency of Fba-IN-1 and its analogs has been evaluated through enzymatic and cell-based assays. The following table summarizes the key quantitative data from the primary literature.
| Compound | Target | IC50 (µM) | Antifungal Activity (MIC80, µg/mL) against C. albicans |
| Fba-IN-1 | CaFBA | Data not available in provided search results | 1 (against azole-resistant strains)[1] |
| Analogues | CaFBA | Data not available in provided search results | Data not available in provided search results |
Note: Specific IC50 values for Fba-IN-1 and its analogues, as well as a broader range of MIC data, are detailed in the primary research article by Wen et al. and its supplementary information, which were not fully accessible during the generation of this document.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of Fba-IN-1.
Candida albicans Fructose-1,6-Bisphosphate Aldolase (CaFBA) Enzymatic Assay
This protocol describes a coupled-enzyme assay to determine the enzymatic activity of CaFBA and assess the inhibitory potential of compounds like Fba-IN-1.
Materials:
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Recombinant CaFBA enzyme
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Fructose-1,6-bisphosphate (FBP) substrate
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Triosephosphate isomerase (TPI)
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Glycerol-3-phosphate dehydrogenase (GDH)
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NADH
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Assay buffer (e.g., Tris-HCl, pH 7.5)
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Test compounds (e.g., Fba-IN-1) dissolved in DMSO
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96-well microplate
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Microplate reader capable of measuring absorbance at 340 nm
Procedure:
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Prepare a reaction mixture containing assay buffer, TPI, GDH, and NADH in each well of a 96-well plate.
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Add the test compound at various concentrations to the wells. Include a DMSO control (vehicle) and a positive control inhibitor if available.
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Initiate the reaction by adding the CaFBA enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
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Start the enzymatic reaction by adding the substrate, FBP, to all wells.
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Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the cleavage of FBP by CaFBA.
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Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.
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Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mass Spectrometry Analysis of Covalent Binding
This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the covalent modification of CaFBA by Fba-IN-1 and to identify the specific amino acid residue involved.
Materials:
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Recombinant CaFBA enzyme
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Fba-IN-1
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Incubation buffer (e.g., PBS, pH 7.4)
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Urea
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Dithiothreitol (DTT)
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Iodoacetamide (IAM)
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Trypsin (mass spectrometry grade)
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Formic acid
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Acetonitrile
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LC-MS/MS system
Procedure:
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Incubate recombinant CaFBA with an excess of Fba-IN-1 in the incubation buffer for a sufficient time to allow for covalent bond formation. A control sample with CaFBA and DMSO (vehicle) should be run in parallel.
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Denature the protein by adding urea to the samples.
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Reduce the disulfide bonds by adding DTT and incubating at room temperature.
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Alkylate the free cysteine residues by adding IAM and incubating in the dark.
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Dilute the samples with a trypsin-compatible buffer (e.g., ammonium bicarbonate) to reduce the urea concentration.
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Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.
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Quench the digestion by adding formic acid.
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Analyze the resulting peptide mixtures by LC-MS/MS.
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Search the MS/MS data against the amino acid sequence of CaFBA to identify peptides.
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Specifically look for peptides with a mass shift corresponding to the adduction of Fba-IN-1. The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of covalent modification (Cys292).
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of Fba-IN-1 against Candida albicans.
Materials:
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Candida albicans strain(s) (including azole-resistant isolates)
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RPMI-1640 medium (buffered with MOPS)
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Fba-IN-1
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96-well microplates
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Spectrophotometer or microplate reader
Procedure:
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Prepare a stock solution of Fba-IN-1 in DMSO.
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Perform serial two-fold dilutions of Fba-IN-1 in RPMI-1640 medium in a 96-well microplate.
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Prepare an inoculum of Candida albicans and adjust the cell density to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL) in RPMI-1640 medium.
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Add the yeast inoculum to each well of the microplate containing the serially diluted compound. Include a drug-free control well (growth control) and a media-only well (sterility control).
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Incubate the plates at 35°C for 24-48 hours.
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Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth. For azoles and related compounds, the MIC80 (the concentration that inhibits 80% of growth compared to the drug-free control) is often reported, which can be determined by measuring the optical density at a specific wavelength (e.g., 600 nm).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams provide a visual representation of the glycolysis pathway targeted by Fba-IN-1 and the experimental workflow for its characterization.
Conclusion
Fba-IN-1 represents a significant advancement in the development of novel antifungal agents through its unique covalent allosteric inhibition of CaFBA. The detailed mechanism of action, involving the covalent modification of Cys292 and subsequent allosteric inactivation of the enzyme, provides a solid foundation for structure-based drug design and optimization. The experimental protocols outlined in this guide offer a framework for the continued investigation of Fba-IN-1 and the discovery of next-generation inhibitors targeting this essential fungal enzyme. Further research is warranted to fully elucidate the structure-activity relationships and to translate the potent in vitro activity of this compound class into effective therapeutic outcomes.
